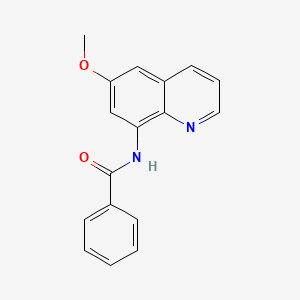

N-(6-methoxyquinolin-8-yl)benzamide

Description

Properties

IUPAC Name |

N-(6-methoxyquinolin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-14-10-13-8-5-9-18-16(13)15(11-14)19-17(20)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEQKVVRNZUWQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxyquinolin-8-yl)benzamide typically involves the functionalization of the quinoline ring. One common method is the bromination of 6-methoxyquinoline followed by a coupling reaction with benzamide. The bromination is often carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as copper(II) bromide. The coupling reaction can be facilitated by palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxyquinolin-8-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinoline N-oxide derivative.

Reduction: The benzamide moiety can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Properties : N-(6-methoxyquinolin-8-yl)benzamide has demonstrated significant cytotoxicity against various cancer cell lines. Research indicates that compounds similar to this one can inhibit specific cellular pathways involved in cancer proliferation and survival, positioning them as potential candidates for cancer therapy.

- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties. Studies have shown that quinoline derivatives exhibit activity against a range of pathogens, including bacteria and fungi. For instance, derivatives have been screened for antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with promising results .

- Antimalarial Effects : The quinoline core is well-known for its antimalarial activity. This compound may contribute to the development of new treatments for malaria by targeting Plasmodium species.

Biological Research

- Enzyme Inhibition : this compound is being explored as an enzyme inhibitor. Its ability to bind to active sites of enzymes involved in disease pathways could lead to significant therapeutic interventions. Studies employing molecular docking simulations have elucidated binding interactions with specific kinases implicated in cancer.

- Fluorescent Probes : The compound's structural features make it suitable for use as a fluorescent probe in biological assays, allowing researchers to visualize cellular processes in real-time.

Industrial Applications

- Material Science : this compound has potential applications in developing materials with specific electronic or optical properties. Its derivatives can be utilized in organic electronics or as catalysts in various industrial processes.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting their potential as lead compounds in drug discovery programs targeting oncology.

- Antimicrobial Screening : Another research project focused on evaluating the antimicrobial efficacy of this compound against several pathogens. Results indicated substantial activity against Mycobacterium smegmatis, highlighting its potential role in developing new antimicrobial agents .

- Enzyme Inhibition Studies : Recent investigations into the binding affinity of this compound with specific kinases revealed promising results that could pave the way for novel therapeutic strategies against diseases characterized by aberrant kinase activity.

Mechanism of Action

The mechanism of action of N-(6-methoxyquinolin-8-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The methoxy group and benzamide moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations:

- Electronic Effects: The methoxy group in N-(6-methoxyquinolin-8-yl)benzamide is electron-donating, contrasting with the electron-withdrawing nitro group in N-(2-nitrophenyl)benzamide. This difference may alter binding affinities to biological targets, such as enzymes involved in epigenetic regulation .

- However, the bulky pentadecyl chain in CTPB may improve lipid bilayer interaction, favoring membrane-bound targets .

Crystallographic and Conformational Insights

- Planarity and Intramolecular Interactions: N-(2-Nitrophenyl)benzamide () exhibits a near-planar conformation with intramolecular N–H···O hydrogen bonding. By contrast, the quinoline core in this compound may introduce torsional strain, reducing planarity and affecting packing in crystalline states .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(6-methoxyquinolin-8-yl)benzamide, and how can reaction efficiency be optimized?

- The compound can be synthesized via amide coupling between 6-methoxyquinolin-8-amine and benzoyl chloride derivatives. Key optimization strategies include:

- Catalyst selection : Use of coupling agents like HATU or EDCI in anhydrous DMF or CH₂Cl₂ to minimize side reactions.

- Temperature control : Maintaining reactions at 0–25°C to prevent decomposition of the quinoline moiety.

- Purification : Column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) to isolate the product efficiently .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Key signals include:

- A singlet for the methoxy group (~δ 3.9 ppm in ¹H NMR).

- Aromatic protons from quinoline (δ 7.5–8.9 ppm) and benzamide (δ 7.3–7.6 ppm).

Q. What crystallographic tools and validation metrics are critical for determining the crystal structure of this compound?

- Software : Use SHELXL for refinement and WinGX for data integration.

- Validation :

- Check R-factor convergence (<5% for high-resolution data).

- Analyze residual electron density maps (<0.5 eÅ⁻³) to confirm absence of disorder.

- Validate geometry using PLATON/ADDSYM to detect symmetry mismatches .

Advanced Research Questions

Q. How can contradictory reaction outcomes in copper-mediated C–H functionalization of N-(quinolin-8-yl)benzamide derivatives be resolved?

- Divergent products (e.g., methoxylation vs. chlorination) arise from competing mechanisms:

- Organometallic pathway (basic conditions): Directed C–H activation via Cu(II)-amide coordination.

- Radical pathway (acidic conditions): Single-electron transfer (SET) leading to non-directed halogenation.

- Resolution :

- Use mechanistic probes (radical traps like TEMPO) to identify dominant pathways.

- Adjust pH and ligand (e.g., pyridine vs. acetate) to favor desired mechanisms .

Q. What strategies enhance regioselectivity in remote C–H sulfonylation or halogenation of N-(quinolin-8-yl)benzamide derivatives?

- Directing group engineering : Modify the benzamide substituents to sterically or electronically bias the reaction site.

- Catalyst tuning : Use Cu(II)/Ag(I) co-catalysts with sodium sulfinates for sulfonylation at C5 (yields >85%).

- Solvent effects : Polar aprotic solvents (e.g., DCE) improve electrophilic halogenation selectivity at C7 .

Q. How do substituents on the benzamide or quinoline moieties influence the biological activity of this compound derivatives?

- Structure-Activity Relationship (SAR) :

- Quinoline modifications : Electron-donating groups (e.g., -OCH₃ at C6) enhance binding to PARP-1 (IC₅₀ < 50 nM).

- Benzamide substitutions : Fluorination at the para position increases metabolic stability (t₁/₂ > 6 h in microsomes).

- Assay design : Use competitive fluorescence polarization assays to quantify PARP-1 inhibition .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies involving this compound derivatives?

- Probit analysis : Fit sigmoidal curves (e.g., using SPSS or GraphPad Prism) to calculate IC₅₀/IC₈₀ values.

- Error handling : Apply Welch’s correction for heteroscedastic data and report 95% confidence intervals .

Q. How can computational modeling predict the binding modes of this compound to therapeutic targets like PARP-1?

- Docking tools : Use AutoDock Vina with PARP-1 crystal structures (PDB: 4UND).

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).

- Pharmacophore mapping : Identify critical H-bond donors (quinoline N) and π-π stacking (benzamide) interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.